3-Ketocholanic acid

Overview

Description

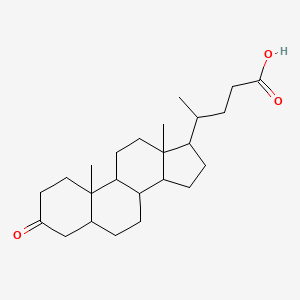

3-Ketocholanic acid (3-oxo-5β-cholan-24-oic acid) is a bile acid derivative characterized by a ketone group at the C-3 position of the steroid nucleus. It belongs to the class of monoketonic bile acids and is structurally related to cholanic acid, a primary bile acid precursor. In biological systems, this compound is implicated in metabolic pathways involving gut microbiota and insulin resistance. Studies highlight its role in type 2 diabetes mellitus (T2DM), where its levels correlate with improved hyperglycemia and inflammation in murine models . Notably, this compound is synthesized via microbial modification of lithocholic acid in the gut, as demonstrated by chromatographic analysis of fecal metabolites .

Scientific Research Applications

Chemical Properties and Background

3-Ketocholanic acid (C24H38O3) is a bile acid metabolite that plays a crucial role in lipid metabolism and gut microbiota interactions. Its structure includes a ketone group at the C3 position, which differentiates it from other bile acids and influences its biological activity.

Gastrointestinal Health

Recent studies highlight the role of this compound in modulating gut microbiota, which is essential for gastrointestinal health. Research indicates that this compound can influence the composition of intestinal microbiota and metabolites in conditions like ulcerative colitis (UC). In a study involving UC mouse models, it was observed that levels of this compound were significantly decreased in diseased states but increased following treatment with specific peptides, suggesting its potential as a biomarker for intestinal health and disease progression .

Cholesterol Metabolism

This compound is involved in cholesterol metabolism, acting as an intermediate in the conversion of cholesterol to bile acids. This property makes it a candidate for therapeutic strategies aimed at managing hypercholesterolemia. The compound's ability to modulate cholesterol levels through its effects on liver enzymes involved in bile acid synthesis is an area of ongoing research .

Enzyme Substrate

In biochemical assays, this compound serves as a substrate for various enzymes involved in bile acid metabolism. Its interactions with enzymes such as cytochrome P450s are critical for understanding metabolic pathways related to steroidogenesis and detoxification processes .

Research on Microbial Degradation

Studies have shown that this compound can be utilized to investigate microbial degradation pathways of bile acids. Understanding these pathways is vital for developing probiotics or prebiotics that can enhance gut health by promoting beneficial microbial populations .

Case Study 1: Ulcerative Colitis Treatment

In an experimental study on mice with DSS-induced colitis, treatment with compounds that increase levels of this compound resulted in significant improvements in disease activity indices and histological scores compared to untreated controls. This suggests that enhancing levels of this metabolite could be a viable therapeutic approach for managing UC .

Case Study 2: Cholesterol Management

A clinical trial investigating the effects of dietary interventions on cholesterol levels found that participants who consumed foods rich in bile acids, including derivatives like this compound, exhibited reduced LDL cholesterol levels. This reinforces the potential application of this compound in dietary strategies aimed at cardiovascular health .

Data Tables

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group at C-24 undergoes esterification under mild conditions. For example, ethyl 3-ketocholanate is synthesized via reaction with ethyl alcohol using methyl chloroformate and triethylamine :

This reaction preserves the ketone functionality at C-3 while modifying the carboxyl group, enhancing solubility for analytical or synthetic purposes .

Oxidation Reactions

-

Silver carbonate-Celite in refluxing toluene.

-

Bromate-mediated oxidation in mixed acetone/water solvents with bromide salts .

Biological Interactions

In physiological contexts, 3-ketocholanic acid facilitates lipid digestion through micelle formation . Its amphipathic structure enables hydrophobic interactions with lipids and hydrophilic interactions with aqueous environments, critical for fat absorption .

| Property | Role in Micelle Formation |

|---|---|

| Hydrophobic steroid backbone | Binds to lipid molecules |

| Carboxylic acid group | Stabilizes micelles in aqueous media |

Key Structural and Functional Insights

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ketocholanic acid, and how do reaction conditions influence yield?

- Methodological Answer: The Wolff-Kishner reduction is a primary method, utilizing hydrazine and strong base (e.g., sodium ethoxide) under reflux to reduce ketones to hydrocarbons, achieving moderate yields (e.g., 8% as noted in historical protocols) . Alternative routes include hydrogenolysis of this compound diethyl thioacetal, requiring palladium-based catalysts and controlled hydrogen pressure to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid) and reaction time to balance yield and purity.

Q. What spectroscopic and chromatographic techniques are used to confirm the structure of this compound and its derivatives?

- Methodological Answer: Thin-layer chromatography (TLC) with silica gel plates and solvent systems like chloroform-methanol (9:1) can separate this compound from byproducts . Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) characteristic of the ketone group, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions. For advanced validation, compare retention times and spectral data against authenticated reference standards.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Document precise stoichiometry, solvent purity, and reaction temperatures. For example, the Wolff-Kishner reduction requires anhydrous conditions and degassed solvents to prevent oxidation. Replicate protocols from peer-reviewed studies (e.g., Bernstein & Dorfman, 1948) and include detailed characterization data (e.g., melting points, optical rotation) to align with historical benchmarks .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer: Contradictions in NMR or mass spectrometry (MS) data may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals, and high-resolution MS (HRMS) to confirm molecular formulas. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable . For unresolved cases, replicate synthesis under varying conditions to isolate pure intermediates.

Q. What experimental strategies mitigate degradation of this compound in aqueous or biological matrices?

- Methodological Answer: Stabilize the compound by storing solutions in inert atmospheres (e.g., argon) and buffering at neutral pH to prevent keto-enol tautomerism. In biological studies, use protease inhibitors and low-temperature storage (-80°C) to reduce enzymatic degradation. Monitor stability via LC-MS at timed intervals and report degradation kinetics .

Q. How can researchers design assays to study the interaction of this compound with bile acid receptors?

- Methodological Answer: Employ competitive binding assays using radiolabeled ligands (e.g., ³H-taurocholic acid) and recombinant receptor proteins (e.g., FXR or TGR5). Measure displacement curves to calculate IC₅₀ values, and validate results with CRISPR-engineered receptor-null cell lines to confirm specificity. Include negative controls (e.g., lithocholic acid) to rule out nonspecific binding .

Q. Methodological Best Practices

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, chromatograms, and statistical analyses (e.g., error bars for replicate experiments) in supplementary materials .

- Ethical Reproducibility : Disclose all modifications to published protocols and provide step-by-step workflows to enable replication. For biological studies, obtain ethics approvals for animal or human tissue use, as applicable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Dehydrodeoxycholic Acid

- Structure : 12α-hydroxy-3-oxo-5β-cholanic acid.

- Key Differences : Contains an additional hydroxyl group at C-12 compared to 3-ketocholanic acid.

- Metabolic Role : Functions as an intermediate in bile acid metabolism but lacks direct associations with T2DM in current studies.

- CAS Number : 4185-01-7; PubChem ID: 160738 .

12-Ketochenodeoxycholic Acid

- Structure : 3α,7α-dihydroxy-12-oxo-5β-cholanic acid.

- Key Differences : Features hydroxyl groups at C-3 and C-7 and a ketone at C-12.

- CAS Number : 3224670 (Beilstein) .

3,12-Diketocholanoic Acid

- Structure : 3,12-dioxo-5β-cholanic acid.

- Key Differences : Dual ketone groups at C-3 and C-12.

- Metabolic Role: Rarely detected in vivo; synthetic derivatives are studied for their redox properties. No reported role in diabetes .

Dehydrolithocholic Acid (3-oxoLCA)

- Structure : 3-oxo-5β-cholanic acid (identical to this compound).

- Key Differences: Synonym for this compound; used interchangeably in some literature.

- Metabolic Role : Associated with gut microbiota modulation and anti-inflammatory effects in T2DM models. CAS: 1553-56-6 .

Comparative Data Table

Research Findings and Functional Insights

Role in Diabetes and Gut Microbiota

- In diabetic mice, this compound levels increased 4-fold after SH-P (polysaccharide) treatment, correlating with reduced hyperglycemia and enhanced insulin sensitivity. This effect was linked to its interaction with Lactobacillus, a probiotic genus that promotes SCFA production and anti-inflammatory responses .

Structural Determinants of Bioactivity

- The C-3 ketone group in this compound is critical for its metabolic activity. Unlike hydroxylated analogs (e.g., lithocholic acid), the ketone enhances solubility and interaction with microbial enzymes, facilitating conversion into anti-inflammatory metabolites .

- Compounds with additional ketone groups (e.g., 3,12-diketocholanoic acid) show reduced biological relevance, possibly due to steric hindrance or metabolic instability .

Preparation Methods

Oxidation of Lithocholic Acid Using Jones’ Reagent

Reaction Mechanism and Conditions

Jones’ reagent, a solution of chromium trioxide (CrO₃) in dilute sulfuric acid, selectively oxidizes secondary alcohols to ketones. For 3-ketocholanic acid synthesis, lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) serves as the substrate. The reaction proceeds via a chromate ester intermediate, where the 3α-hydroxyl group is deprotonated and attacked by CrO₃, leading to C–O bond cleavage and ketone formation .

Procedure :

-

Dissolve lithocholic acid (500 mg, 1.33 mmol) in acetone (10 mL).

-

Add Jones’ reagent (1 mL) dropwise at 4°C to mitigate exothermic side reactions.

-

Stir the mixture for 40 minutes, then quench with ethanol to neutralize excess reagent.

-

Extract with ethyl acetate, wash with saturated NaHCO₃ and water, and purify via silica gel chromatography .

Optimization Insights :

-

Temperature Control : Maintaining 4°C prevents over-oxidation of the steroidal backbone.

-

Stoichiometry : A 1:1 molar ratio of lithocholic acid to CrO₃ ensures complete conversion without byproducts.

Yield and Characterization

-

Spectroscopic Data :

Chromium(VI)-Mediated Oxidation in Acidic Acetone

Patent-Derived Methodology (US2521755A)

This method, originally designed for ketocholanic acid derivatives, employs sodium bichromate (Na₂Cr₂O₇) in a sulfuric acid-acetone medium. While the patent exemplifies cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) oxidation to dehydrocholic acid, the protocol is adaptable to 3-monohydroxy substrates like lithocholic acid .

Procedure :

-

Suspend lithocholic acid in aqueous acetone (15–35% v/v) containing sulfuric acid (10–25% v/v).

-

Add sodium bichromate solution incrementally under vigorous agitation.

-

Maintain temperature at 28–37°C using external cooling.

-

Filter and recrystallize the product from a suitable solvent (e.g., ethanol) .

Critical Parameters :

-

Acetone Concentration : 25% (v/v) optimally dissolves partial substrate, enabling controlled oxidation.

-

Oxidizing Agent : Na₂Cr₂O₇ in excess (16 lbs per 20 lbs substrate) ensures complete reaction .

Comparative Analysis with Jones’ Reagent

Advantages of Jones’ Reagent :

-

Higher specificity for 3α-OH oxidation.

-

Shorter reaction time and easier work-up.

Advantages of Acidic Acetone Method :

Purification and Structural Validation

Crystallization Techniques

Both methods employ recrystallization from ethanol or ethyl acetate to enhance purity. The Sage Journals protocol reports a final purification via silica gel chromatography, achieving >95% purity .

Analytical Data Correlation

-

Melting Points : Consistent with literature values (122–123°C) .

-

Mass Spectrometry : HRFABMS confirms molecular ion [M+H]⁺ at m/z 397.2 (C₂₄H₃₆O₃) .

-

Chromatography : TLC (Rf = 0.6 in CHCl₃:MeOH 9:1) verifies single-spot homogeneity .

Mechanistic Considerations and Side Reactions

Chromium Intermediate Pathways

In both methods, chromium(VI) oxidizes the alcohol to a ketone via a two-electron transfer mechanism. Side reactions, such as over-oxidation to carboxylic acids or epimerization at C-5, are mitigated by:

-

Low Temperatures : Retard radical-mediated degradation.

-

Controlled pH : Sulfuric acid maintains an acidic milieu, stabilizing chromate intermediates .

Byproduct Formation

-

Jones’ Reagent : Trace amounts of 3,5-seco derivatives may form if temperatures exceed 10°C .

-

Acidic Acetone Method : Unreacted hydroxycholanic acid (<5%) is removed via filtration .

Industrial Applications and Scalability

Pilot-Scale Adaptations

The acidic acetone method’s use of inexpensive Na₂Cr₂O₇ and aqueous solvents aligns with cost-effective bulk synthesis. For example, a 100 lbs batch of lithocholic acid oxidized in 40 gallons of acetone-water yields ~85% crude product, post-recrystallization .

Properties

Molecular Formula |

C24H38O3 |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

4-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27) |

InChI Key |

KIQFUORWRVZTHT-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.